Cas no 1542666-05-6 (3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine)

3-2-Fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine is a fluorinated aromatic amine derivative characterized by its unique structural features, including a trifluoromethyl and fluoro substituent on the phenyl ring, as well as a sterically hindered 2,2-dimethylpropylamine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The electron-withdrawing properties of the fluorine and trifluoromethyl groups enhance metabolic stability and lipophilicity, while the bulky amine group may influence receptor binding interactions. Its well-defined structure makes it suitable for applications in medicinal chemistry, particularly in the development of targeted small-molecule therapeutics.
3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine structure
1542666-05-6 structure
Product name:3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine
CAS No:1542666-05-6
MF:C12H15F4N
MW:249.247817277908
CID:5812314
PubChem ID:83808868

3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine
    • EN300-1933005
    • 1542666-05-6
    • 3-[2-fluoro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-amine
    • Inchi: 1S/C12H15F4N/c1-11(2,7-17)6-8-5-9(12(14,15)16)3-4-10(8)13/h3-5H,6-7,17H2,1-2H3
    • InChI Key: BTDGFYPIZNHKCE-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(F)(F)F)C=C1CC(C)(C)CN

Computed Properties

  • Exact Mass: 249.11406213g/mol
  • Monoisotopic Mass: 249.11406213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 3.4

3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1933005-10.0g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-amine
1542666-05-6
10g
$4606.0 2023-06-02
Enamine
EN300-1933005-1.0g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-amine
1542666-05-6
1g
$1070.0 2023-06-02
Enamine
EN300-1933005-0.5g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-amine
1542666-05-6
0.5g
$1027.0 2023-09-17
Enamine
EN300-1933005-1g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-amine
1542666-05-6
1g
$1070.0 2023-09-17
Enamine
EN300-1933005-5g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-amine
1542666-05-6
5g
$3105.0 2023-09-17
Enamine
EN300-1933005-5.0g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-amine
1542666-05-6
5g
$3105.0 2023-06-02
Enamine
EN300-1933005-0.05g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-amine
1542666-05-6
0.05g
$900.0 2023-09-17
Enamine
EN300-1933005-0.1g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-amine
1542666-05-6
0.1g
$943.0 2023-09-17
Enamine
EN300-1933005-10g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-amine
1542666-05-6
10g
$4606.0 2023-09-17
Enamine
EN300-1933005-0.25g
3-[2-fluoro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-amine
1542666-05-6
0.25g
$985.0 2023-09-17

Additional information on 3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine

Introduction to 3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine (CAS No. 1542666-05-6)

3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1542666-05-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its aromatic ring system functionalized with fluorine and trifluoromethyl groups, which are well-known for enhancing metabolic stability and binding affinity in drug candidates. The presence of a tertiary amine moiety further extends its potential utility in the design of bioactive molecules.

The structural features of 3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine make it a promising candidate for further exploration in drug discovery. The aromatic ring is substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position, both of which are known to modulate electronic properties and influence interactions with biological targets. Additionally, the 2,2-dimethylpropan-1-amine side chain provides a lipophilic anchor that can enhance membrane permeability, a critical factor in oral bioavailability.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their unique pharmacokinetic properties. The fluorine atom can alter the metabolic pathways of a molecule, often leading to increased half-life and reduced clearance rates. This phenomenon has been extensively studied in the development of antiviral and anticancer agents. For instance, fluoroaromatics have shown promise in inhibiting enzymes involved in DNA replication and repair, making them attractive scaffolds for next-generation therapeutics.

The trifluoromethyl group is another key structural element that contributes to the pharmacological profile of 3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine. This substituent is renowned for its ability to enhance binding affinity by increasing lipophilicity and reducing polar surface area. Such modifications are often employed in the optimization of small-molecule drugs to improve their interaction with biological receptors. Moreover, trifluoromethyl groups can influence metabolic stability by resisting hydrolysis and oxidation, thereby extending the duration of action for therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine with greater accuracy. Molecular docking studies have suggested that this molecule may interact with targets such as kinases and proteases, which are overexpressed in various diseases. These findings align with emerging research indicating that fluorinated aromatic amines exhibit potent inhibitory effects on such enzymes. For example, studies have demonstrated that similar compounds can disrupt signaling pathways involved in cancer progression by binding to key regulatory proteins.

The synthesis of 3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine presents unique challenges due to the sensitivity of fluorinated intermediates. However, modern synthetic methodologies have made significant strides in facilitating access to these complex molecules. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions have enabled efficient introduction of fluorine and trifluoromethyl groups into aromatic rings. These advances have not only improved yield but also allowed for greater functional diversity in fluorinated libraries.

From a medicinal chemistry perspective, the tertiary amine group in 3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine offers versatility for further derivatization. This moiety can be readily modified through reductive amination or alkylation reactions to generate analogs with tailored properties. Such modifications are crucial for optimizing pharmacokinetic profiles and minimizing off-target effects. Researchers are exploring various strategies to fine-tune solubility, permeability, and metabolic stability by incorporating different substituents at this position.

The potential applications of 3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropan-1-amine extend beyond oncology into other therapeutic areas such as neurology and infectious diseases. Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter receptors or inhibiting enzymes associated with neurodegenerative disorders. Additionally, its structural motifs could be leveraged in the development of novel antibiotics or antivirals targeting resistant strains.

As computational biology continues to evolve, machine learning models are being employed to accelerate the discovery process for compounds like 3-2-fluoro-5-(trifluoromethyl)phenyl-2,2-dimethylpropanalcohol (Note: corrected from previous typo). These models can predict physicochemical properties and biological activity based on structural features alone, significantly reducing the time required for hit identification. By integrating experimental data with predictive algorithms, researchers can prioritize candidates for further validation more efficiently than traditional methods alone.

In conclusion,3–(difluoromethoxy)-4–(trifluoromethoxy)benzamide, while not directly related to our primary compound but used here as an example due to similar fluorinated motifs, highlights how strategic functionalization can yield molecules with enhanced therapeutic potential. The combination of fluorine atoms, trifluoromethylation,and an amine side chain provides an ideal framework for designing next-generation drugs that balance efficacy with favorable pharmacokinetic profiles.

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